molecular formula C7H13NO3 B1287499 (2-Pyrrolidinylmethoxy)acetic acid CAS No. 1330756-21-2

(2-Pyrrolidinylmethoxy)acetic acid

Cat. No.: B1287499
CAS No.: 1330756-21-2
M. Wt: 159.18 g/mol
InChI Key: XKWHMSPACVTMTA-UHFFFAOYSA-N
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Description

(2-Pyrrolidinylmethoxy)acetic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a pyrrolidinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyrrolidinylmethoxy)acetic acid typically involves the reaction of pyrrolidine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the pyrrolidine nitrogen attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Pyrrolidinylmethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

(2-Pyrrolidinylmethoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-Pyrrolidinylmethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylmethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Pyrrolidinyl)acetic acid: Similar in structure but lacks the methoxy group.

    (2-Pyrrolidinylmethoxy)propionic acid: Similar but with a propionic acid backbone instead of acetic acid.

    (2-Pyrrolidinylmethoxy)butyric acid: Similar but with a butyric acid backbone.

Uniqueness

(2-Pyrrolidinylmethoxy)acetic acid is unique due to the presence of both the pyrrolidinyl and methoxy groups, which can confer distinct chemical and biological properties. This combination can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(10)5-11-4-6-2-1-3-8-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWHMSPACVTMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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